molecular formula C22H20FN5O3S B2943858 N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872597-07-4

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No. B2943858
CAS RN: 872597-07-4
M. Wt: 453.49
InChI Key: JIYGTDCAWJLKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C22H20FN5O3S and its molecular weight is 453.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

Research has explored the synthesis and transformations of fluoro-substituted pyrroles, dihydropyrroles, and their derivatives through reactions involving difluorocarbene, indicating the potential of fluoro-substituted compounds in creating novel chemical entities with possible therapeutic applications. The study by Novikov et al. (2005) provides insights into the formation of fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]-isoquinoline derivatives, demonstrating the versatility of fluoro-substituted compounds in organic synthesis (Novikov et al., 2005).

Pharmacological Studies

The identification of human metabolites of novel If channel inhibitors, such as YM758, sheds light on the pharmacokinetics and the role of transporters in the renal and hepatic excretion of pharmaceuticals. The study by Umehara et al. (2009) on YM758 metabolites underscores the importance of understanding metabolite profiles in drug development, highlighting the potential therapeutic applications of fluorobenzamide derivatives in treating conditions like stable angina and atrial fibrillation (Umehara et al., 2009).

Antibacterial Activity

Research into novel antibacterial agents has led to the development of fluoroquinolone derivatives with potent activities against both Gram-positive and Gram-negative bacteria. Kuramoto et al. (2003) demonstrated the synthesis of compounds with significantly enhanced potency compared to existing antibiotics, offering a pathway for the development of new antibacterial therapies (Kuramoto et al., 2003).

Novel Synthetic Routes

The development of practical and scalable synthetic routes to pharmaceuticals is crucial for drug development. The work by Yoshida et al. (2014) on synthesizing YM758 monophosphate showcases advances in medicinal chemistry that streamline the production of complex molecules, potentially lowering the cost and increasing the accessibility of new drugs (Yoshida et al., 2014).

properties

IUPAC Name

N-[4-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S/c23-15-9-7-14(8-10-15)20(30)25-18-19(24)26-22(27-21(18)31)32-12-17(29)28-11-3-5-13-4-1-2-6-16(13)28/h1-2,4,6-10H,3,5,11-12H2,(H,25,30)(H3,24,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYGTDCAWJLKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

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